molecular formula C6H9NO2S B8717927 4-Thiazoleethanol,5-(hydroxymethyl)- CAS No. 480449-72-7

4-Thiazoleethanol,5-(hydroxymethyl)-

Cat. No.: B8717927
CAS No.: 480449-72-7
M. Wt: 159.21 g/mol
InChI Key: MOGPZTDHHVQCFM-UHFFFAOYSA-N
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Description

4-Thiazoleethanol,5-(hydroxymethyl)- is a sulfur-containing heterocyclic compound . It is reported to occur in Comté cheese and Panax ginseng . It was isolated from the ether-soluble alkaloidal fraction of Panax ginseng .


Synthesis Analysis

The synthesis of 4-Thiazoleethanol,5-(hydroxymethyl)- involves the reaction of 4-Methyl-5-thiazoleethanol with 4-ethyloctanoyl chloride to yield 4-methyl-5-thiazoleethanol 4-ethyloctanoate, a sulfur-containing flavor compound .


Molecular Structure Analysis

The molecular formula of 4-Thiazoleethanol,5-(hydroxymethyl)- is C6H9NO2S . The IUPAC Standard InChI is InChI=1S/C6H9NOS/c1-5-6 (2-3-8)9-4-7-5/h4,8H,2-3H2,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Thiazoleethanol,5-(hydroxymethyl)- include a boiling point of 135 °C/7 mmHg, a refractive index of n20/D 1.550, and a density of 1.196 g/mL at 25 °C . It is soluble in alcohol, benzene, chloroform, diethyl ether/hexanes, and water .

Safety and Hazards

4-Thiazoleethanol,5-(hydroxymethyl)- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .

Properties

CAS No.

480449-72-7

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

2-[5-(hydroxymethyl)-1,3-thiazol-4-yl]ethanol

InChI

InChI=1S/C6H9NO2S/c8-2-1-5-6(3-9)10-4-7-5/h4,8-9H,1-3H2

InChI Key

MOGPZTDHHVQCFM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-bromo-5-methoxycarbonyl-thiazole-4-acetate (23.4 g) in tetrahydrofuran (500 ml) was added dropwise over 1 hour to a suspension of lithium aluminum hydride (9.03 g) in tetrahydrofuran (500 ml) under ice cooling. After stirring for additional 1 hour under ice cooling, water (9 ml), a 35% aqueous solution (9 ml) of sodium hydroxide and water (27 ml) were successively added, and the mixture was stirred at room temperature for 1 hour. After anhydrous magnesium sulfate was added to the reaction mixture, and the resultant mixture was stirred, insoluble matter was removed by filtration with Celite, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel (methanol:dichloromethane=7:93) to obtain the title compound (8.64 g) as a yellow oil.
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